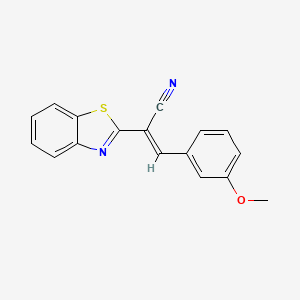
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H12N2OS and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile, a compound with the molecular formula C17H12N2OS and a molecular weight of 292.36 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its potential therapeutic applications.
The compound is characterized by the presence of a benzothiazole moiety, which is known for its versatility and biological significance. The structure can be represented as follows:
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Benzothiazole derivatives are recognized for their potential as antitumor agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the benzothiazole structure can enhance antitumor efficacy by improving interactions with cellular targets involved in cancer progression (Kamal et al., 2015; Ahmed et al., 2012).
2. Antimicrobial Properties
Compounds containing benzothiazole frameworks have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis, making them promising candidates for developing new antibiotics (Bhat & Belagali, 2020).
3. Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. The anti-inflammatory properties of benzothiazole derivatives suggest that this compound could be beneficial in managing inflammatory conditions through the modulation of inflammatory pathways (Zhilitskaya et al., 2021).
Synthesis
The synthesis of this compound typically involves multistep processes that include the formation of the benzothiazole ring followed by the introduction of the methoxyphenyl group. Recent advances emphasize greener synthetic methods that enhance yield while reducing environmental impact (Sumit et al., 2020).
Case Studies
Several studies have investigated the biological activities of this compound and related derivatives:
| Study | Focus | Findings |
|---|---|---|
| Kamal et al., 2015 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Bhat & Belagali, 2020 | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. |
| Zhilitskaya et al., 2021 | Anti-inflammatory Activity | Reported reduction in pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases. |
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-20-14-6-4-5-12(10-14)9-13(11-18)17-19-15-7-2-3-8-16(15)21-17/h2-10H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAHCZKRPYFKRW-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













